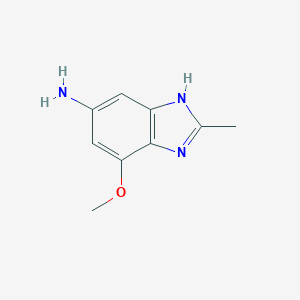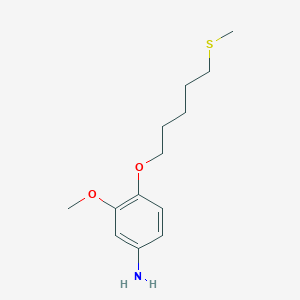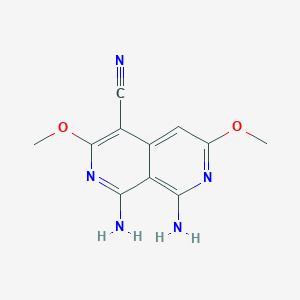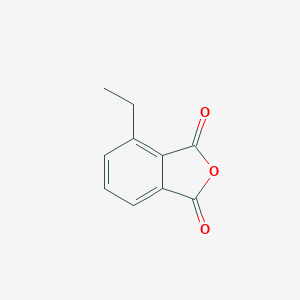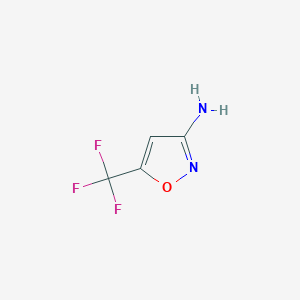
5-(Trifluoromethyl)isoxazol-3-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)isoxazol-3-amine and related compounds involves several methods, including the reaction of trifluoromethyl-substituted anilines with dianions derived from oximes, leading to the formation of isoxazoles. Another method involves the 1,3-dipolar cycloaddition of nitrosoarenes, (trifluoromethyl)diazomethane, and alkenes to yield N-functionalized isoxazolidines containing a trifluoromethyl group, demonstrating the versatility in synthetic approaches for incorporating the trifluoromethyl group into the isoxazole ring (Strekowski et al., 1995); (Molander & Cavalcanti, 2013).
Molecular Structure Analysis
The molecular structure of compounds containing the trifluoromethyl group and isoxazole ring is influenced by the presence of this group. Studies on similar molecules, such as 5-[(dimethylamino)methylidene]-4-[3/4-(trifluoromethylphenyl)amino]-1,3-thiazol-2(5H)-ones, have shown that the trifluoromethyl group can significantly affect the molecular conformation, demonstrating the impact of trifluoromethyl substitution on the molecular structure (Pyrih et al., 2023).
Chemical Reactions and Properties
5-(Trifluoromethyl)isoxazol-3-amine participates in various chemical reactions, highlighting its reactivity and functional utility. For instance, the reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines showcases the compound's ability to undergo substitution reactions, forming new chemical bonds and structures (Reitz & Finkes, 1989).
Applications De Recherche Scientifique
Synthesis of Functionalized Isoxazolines The compound 5-(Trifluoromethyl)isoxazol-3-amine has been involved in the synthesis of highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives featuring a triflyl group. These compounds are synthesized via diastereoselective trifluoromethylation and halogenation of isoxazole triflones, with potential biological functions including antiparasitic activity (Kawai et al., 2014).
Cycloaddition Reactions A formal [3 + 2] cycloaddition process between ynamides and unprotected isoxazol-5-amines, catalyzed by AgNTf2, has been developed to produce functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives. This reaction involves an unusual α-imino silver carbene intermediate, leading to high-yield products and showcasing the versatility of isoxazol-5-amines in cycloaddition reactions (Cao et al., 2019).
Biological Activity and Drug Synthesis Isoxazoles have been used to synthesize compounds with potential antitumor activity. Specifically, novel isoxazole derivatives have shown significant antitumor activity, outperforming known cytotoxic agents like 5-fluorouracil in tests with Ehrlich ascites carcinoma cells, highlighting the therapeutic potential of these structures (Hamama et al., 2017).
Pharmaceutical Applications Isoxazolines have been identified as crucial motifs in pharmaceuticals, showing versatility as building blocks for the preparation of densely functionalized molecules. Their unique reactivity and properties make them valuable in drug development, agrochemicals, and material science (da Silva et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(8)9-10-2/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZJPSYNGYFWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575746 | |
| Record name | 5-(Trifluoromethyl)-1,2-oxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)isoxazol-3-amine | |
CAS RN |
110234-43-0 | |
| Record name | 5-(Trifluoromethyl)-1,2-oxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


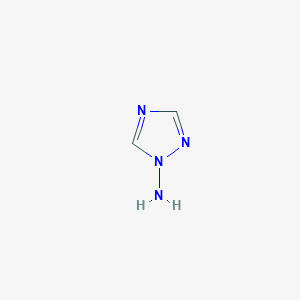
![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B25288.png)
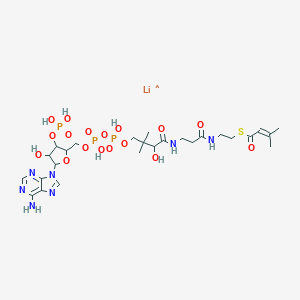
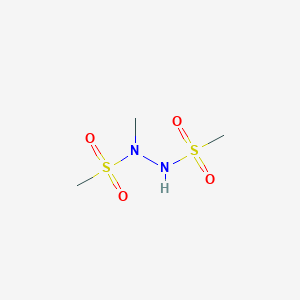
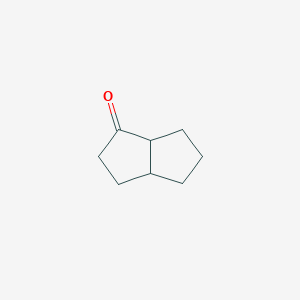
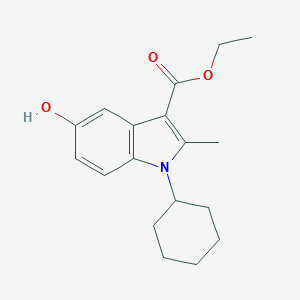
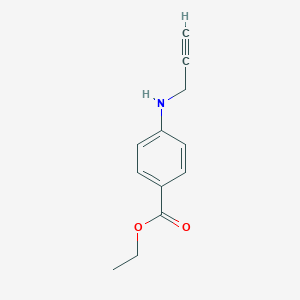

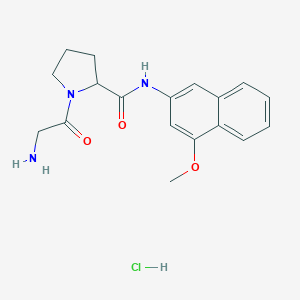
![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
